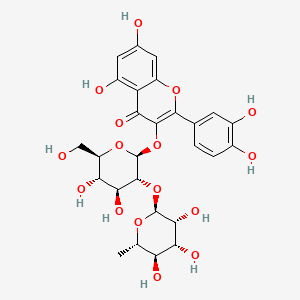

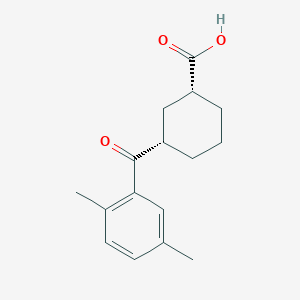

quercetin 3-O-neohesperidoside

Vue d'ensemble

Description

Quercetin 3-O-neohesperidoside is a flavonoid with antiplatelet aggregation activities and anti-atherosclerosis .

Synthesis Analysis

A comparative analysis of flavonoid metabolites from different parts of Hemerocallis citrina showed that this compound was one of the differential flavonoid metabolites . Another study on the development of effective therapeutic molecules from natural sources against Coronavirus Protease also mentioned this compound .Molecular Structure Analysis

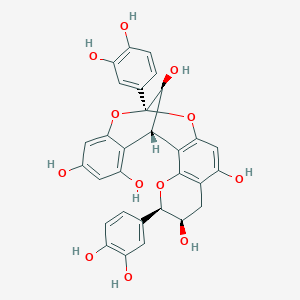

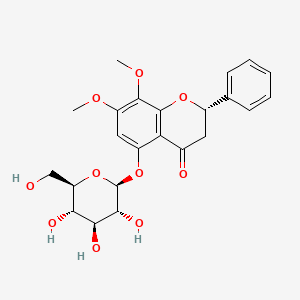

This compound has a molecular formula of C27H30O16, an average mass of 610.518 Da, and a monoisotopic mass of 610.153381 Da .Chemical Reactions Analysis

Interactions between polyphenolic antioxidants such as quercetin and naringenin dictate the distinctive redox-related chemical and biological behavior of their mixtures . Another study on the biological effects, chemical steadiness, metabolism, and delivery systems of quercetin mentioned that several factors, including heat, pH, and metal ions, may affect the chemical stability of quercetin during food preparation and storage .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 987.1±65.0 °C at 760 mmHg, and a flash point of 326.7±27.8 °C .Applications De Recherche Scientifique

1. Role in Reducing Nitric Oxide Production

Research has identified quercetin 3-O-neohesperidoside in the leaves of Costus spicatus. This compound, along with other flavonoids, was evaluated for its ability to inhibit nitric oxide production by activated macrophages (da Silva, Bernardo, & Parente, 2000).

2. Interaction with Human Intestinal Flora

A study on isorhamnetin-3-O-neohesperidoside, a structurally related compound to this compound, provides insights into the metabolic interactions between this flavonoid and human intestinal bacteria. This research helps to understand the metabolic pathways and effects of traditional herb medicines containing such compounds (Du et al., 2017).

3. Occurrence in Various Plant Species

Flavonol glycosides, including this compound, have been isolated from Calendula officinalis flowers. The study elucidates the structure and presence of these glycosides in different plant species, contributing to our understanding of plant biochemistry (Vidal-Ollivier et al., 1989).

4. Dermatological Applications

This compound, among other compounds, has been shown to have potential applications in dermatology, particularly in skin whitening. A study on compounds isolated from Pruni persicae Flos demonstrates the ability of this compound to reduce tyrosinase activity and melanin production, suggesting its utility in cosmetic products (Lee, 2014).

5. Antioxidant Properties

Quercetin, a flavonoid closely related to this compound, is known for its potent antioxidant activity. Research into the antioxidant mechanisms of quercetin and its applications in clinical medicine highlights its potential for various medical applications, including cardiovascular protection and anti-immunosuppression treatment (Yang et al., 2020).

6. Potential in Disease Prevention and Therapy

Quercetin has been discussed for its potential in disease prevention and therapy, particularly due to its bioflavonoid properties. Its role in preventing obesity-related diseases, enhancing physical power, and its anti-infectious and immunomodulatory activities make it a compound of interest for further study (Bischoff, 2008).

Mécanisme D'action

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress . Other studies have also shown that quercetin exerts a redox interaction with the electron transport chain (ETC) in the mitochondrion, affecting its membrane potential .

Safety and Hazards

During handling of quercetin 3-O-neohesperidoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBMGZSDYDNBFX-GXPPAHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952123 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32453-36-4, 29662-79-1 | |

| Record name | Quercetin 3-O-neohesperidoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32453-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-rhamnosylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin-3-O-neohesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

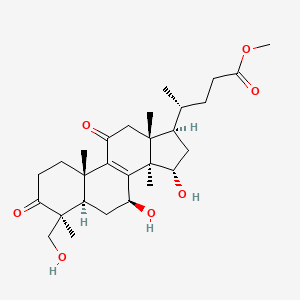

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)

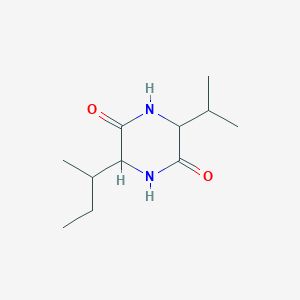

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)